3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium
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Overview
Description
3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium typically involves a multi-step process. One common method includes the alkylation of benzimidazole with 1-bromobutane to introduce the butyl group. This is followed by the reaction with 3-phenylpropyl bromide to attach the phenylpropoxy methyl group. The reactions are usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in treating parasitic infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium chloride: Similar structure but lacks the phenylpropoxy methyl group.
3-butyl-1-methyl-1H-imidazolium bromide: Similar structure but with different substituents.
1-butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with a dihydroimidazole core.
Uniqueness
3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylpropoxy methyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H27N2O+ |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-butyl-3-(3-phenylpropoxymethyl)benzimidazol-3-ium |
InChI |
InChI=1S/C21H27N2O/c1-2-3-15-22-17-23(21-14-8-7-13-20(21)22)18-24-16-9-12-19-10-5-4-6-11-19/h4-8,10-11,13-14,17H,2-3,9,12,15-16,18H2,1H3/q+1 |
InChI Key |
XZYHIEXMDDRDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)COCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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